molecular formula C13H20O B2355536 (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol CAS No. 2248216-17-1

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol

Cat. No.: B2355536
CAS No.: 2248216-17-1
M. Wt: 192.302
InChI Key: KYAPRXFFHPGFRJ-AMGKYWFPSA-N
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Description

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a methyl group attached to the second carbon and a 4-methylphenyl group attached to the third carbon of a pentan-1-ol backbone. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-one, using chiral catalysts or reagents. This reaction typically requires specific conditions such as low temperatures and the presence of hydrogen gas or other reducing agents.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and metal catalysts like palladium or platinum to reduce the ketone precursor to the desired alcohol. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: Further reduction can lead to the formation of alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.

Major Products Formed

    Oxidation: (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-one or (2R)-2-Methyl-3-(4-methylphenyl)pentanoic acid.

    Reduction: (2R)-2-Methyl-3-(4-methylphenyl)pentane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-ol: The enantiomer of the compound with similar properties but different optical activity.
  • 2-Methyl-3-phenylpentan-1-ol: Lacks the methyl group on the phenyl ring.
  • 3-(4-Methylphenyl)pentan-1-ol: Lacks the methyl group on the second carbon.

Uniqueness

(2R)-2-Methyl-3-(4-methylphenyl)pentan-1-ol is unique due to its specific chiral configuration and the presence of both a methyl group and a 4-methylphenyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

(2R)-2-methyl-3-(4-methylphenyl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13-14H,4,9H2,1-3H3/t11-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAPRXFFHPGFRJ-AMGKYWFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@@H](C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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